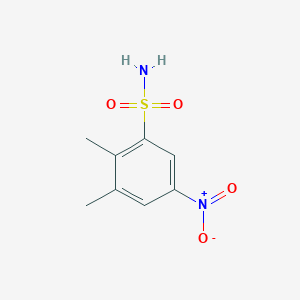

2,3-Dimethyl-5-nitrobenzenesulfonamide

Description

The Benzenesulfonamide (B165840) Moiety: Significance in Organic Chemistry and Design Principles

The benzenesulfonamide moiety, consisting of a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂), is a critical pharmacophore in drug design. The sulfonamide group's ability to participate in hydrogen bonding can significantly influence a molecule's solubility and its capacity to interact with biological targets. ontosight.ai Historically, this class of compounds gained prominence with the discovery of sulfa drugs, the first synthetic antibacterial agents, which function by inhibiting folic acid synthesis in bacteria. solubilityofthings.comontosight.ai This mechanism marked a revolutionary step in treating bacterial infections. solubilityofthings.com In organic synthesis, the sulfonamide group is valued for its stability and its role as a protecting group for amines. researchgate.net The versatility and established biological activity of this core structure make it a frequent starting point for developing new therapeutic agents. researchgate.net

Contextualizing Substituted Benzenesulfonamides within Contemporary Chemical Research

Modern chemical research extensively explores substituted benzenesulfonamides, where various functional groups are attached to the benzene ring. These substitutions can dramatically alter the compound's physicochemical and biological properties. ontosight.ai Research has demonstrated that these derivatives possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

A significant area of investigation is the development of benzenesulfonamide derivatives as enzyme inhibitors. tandfonline.com For instance, they are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. tandfonline.com By strategically modifying the substitution pattern on the benzene ring—a "ring with two tails" approach—researchers can design compounds that selectively target specific CA isoforms, such as those associated with tumors. nih.govrsc.org This targeted approach, which involves adding different chemical "tails" to the main ring, allows for the fine-tuning of inhibitor potency and selectivity, a crucial aspect of modern drug development. tandfonline.comrsc.org

Research Trajectory and Scholarly Relevance of 2,3-Dimethyl-5-nitrobenzenesulfonamide

The scholarly relevance of this compound is primarily as a chemical intermediate and organic building block in synthesis. bldpharm.com Its structure, featuring two methyl groups and a nitro group on the benzenesulfonamide core, makes it a useful precursor for constructing more complex molecules. The synthesis of such compounds often involves the chlorosulfonation of a corresponding substituted benzene, followed by amidation. For example, its precursor, 2,3-dimethyl-5-nitrobenzenesulfonyl chloride, is a known versatile intermediate for preparing various sulfonamides. ontosight.ai

While direct research into the biological activity of this compound itself is not extensively documented in mainstream literature, its structural analogues are significant. For instance, the closely related compound, 2-Methyl-5-nitrobenzenesulfonamide, is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. google.comindiamart.com This highlights the role of nitro-substituted benzenesulfonamides as crucial components in the synthetic pathways of potent pharmaceutical agents. The research trajectory for compounds like this compound is therefore tied to its potential application in building larger, biologically active molecules for pharmaceutical and agrochemical industries. ontosight.ai

Chemical Properties of this compound

| Property | Value |

| CAS Number | 954253-10-2 |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2,3-dimethyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14) |

InChI Key |

MLIVZEQFCUAXSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,3 Dimethyl 5 Nitrobenzenesulfonamide

Retrosynthetic Approaches to the 2,3-Dimethyl-5-nitrobenzenesulfonamide Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the sulfonamide group and the aromatic substitutions.

Two logical retrosynthetic pathways emerge:

Pathway A: S-N Bond Disconnection: The most straightforward disconnection is at the sulfur-nitrogen bond of the sulfonamide moiety. This reveals two key synthons: an ammonia (B1221849) equivalent and the electrophilic 2,3-dimethyl-5-nitrobenzenesulfonyl chloride. This sulfonyl chloride is the immediate precursor, which itself can be derived from the corresponding sulfonic acid or directly from a suitable aromatic precursor.

Pathway B: C-S and C-N Bond Disconnections: A more fundamental analysis involves disconnecting the functional groups from the aromatic ring. This leads back to a 1,2-dimethylbenzene (o-xylene) scaffold. The synthesis would then require the sequential introduction of the sulfonyl group and the nitro group. The order of these steps is critical due to the directing effects of the substituents. Introducing the sulfonyl group first would be followed by nitration. Conversely, nitrating the xylene ring first would be followed by sulfonation. The challenge lies in achieving the desired 1,2,3,5-substitution pattern.

These approaches highlight that the synthesis hinges on the effective formation of the benzenesulfonamide (B165840) core and the strategic placement of the methyl and nitro groups on the aromatic ring.

Established Synthetic Routes for Benzenesulfonamide Formation

The formation of the benzenesulfonamide group is a well-documented transformation in organic chemistry, typically involving classical sulfonylation techniques combined with strategic functionalization of the aromatic ring.

Classical Sulfonylation Techniques in the Synthesis of Sulfonamides

The most common and historically significant method for preparing aromatic sulfonamides involves a two-step process: chlorosulfonylation of an aromatic ring followed by amination.

Chlorosulfonylation: This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The typical reagent for this transformation is chlorosulfonic acid (ClSO₃H). For the target molecule, starting with 2,3-dimethylbenzene (o-xylene), the reaction would proceed as follows:

C₆H₄(CH₃)₂ + 2 ClSO₃H → CH₃)₂C₆H₃SO₂Cl + H₂SO₄ + HCl The regioselectivity of this step is crucial for determining the final substitution pattern.

Amination: The resulting 2,3-dimethylbenzenesulfonyl chloride (in the desired isomeric form) is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the sulfonamide.

(CH₃)₂C₆H₃SO₂Cl + 2 NH₃ → (CH₃)₂C₆H₃SO₂NH₂ + NH₄Cl

This classical approach is robust and widely applicable for a variety of substituted benzenesulfonamides.

Advanced Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and scalable processes. These principles are being applied to the synthesis of sulfonamides, moving beyond classical methods.

Catalyst-Mediated and Green Chemistry Approaches

Recent research has focused on developing environmentally benign and catalyst-mediated methods for sulfonamide synthesis, aiming to reduce waste and avoid harsh reagents. tandfonline.com

Synthesis in Aqueous Media: Facile and environmentally friendly methods have been developed for synthesizing sulfonamides in water, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org

Catalytic Systems: Various catalysts have been explored to facilitate sulfonamide formation. This includes copper and visible light-induced coupling of sulfonyl sources with azides, providing a mechanistically novel route under mild, redox-neutral conditions. nih.gov Graphene-based nanohybrids have also been utilized as heterogeneous catalysts for constructing benzenesulfonamides, offering advantages like high efficiency and catalyst reusability. scispace.comresearchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a green alternative for synthesizing sulfonamides. rsc.org These methods can involve a one-pot, two-step process, for example, using solid sodium hypochlorite (B82951) for an oxidation-chlorination reaction followed by amination. rsc.org

| Approach | Key Features | Typical Reagents/Conditions | Advantages |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the primary solvent. | Arylsulfonyl chlorides, amines, water with pH control. rsc.org | Environmentally benign, simplified workup. |

| Photoredox Catalysis | Visible light-induced reaction. | Aryl azides, sulfinic acids, copper/photoredox catalyst. nih.gov | Mild conditions, redox-neutral, novel mechanism. |

| Mechanochemistry | Solvent-free synthesis via mechanical force. | Disulfides, amines, solid oxidants (e.g., NaOCl·5H₂O), ball milling. rsc.org | No bulk solvents, cost-effective, sustainable. |

| Heterogeneous Catalysis | Use of a solid, reusable catalyst. | Aziridines, amines, graphene-based magnetic nanohybrids. scispace.com | Catalyst is easily separated and recyclable, high efficiency. |

Process Optimization for Scalable Synthesis and High Purity

For industrial applications, the synthesis of this compound must be scalable, efficient, and yield a product of high purity. Process optimization focuses on refining reaction conditions and purification methods.

Quality by Design (QbD): This systematic approach to development involves designing and optimizing reaction parameters to ensure a predefined quality objective. For sulfonamide synthesis, Response Surface Methodology (RSM) can be used to identify ideal conditions, such as temperature, reaction time, and reagent stoichiometry, to maximize yield and purity while minimizing reaction time. tandfonline.com

Purification Strategies: Achieving high purity often requires moving beyond simple extraction and precipitation. One advanced method involves converting a crude sulfonamide product into a more soluble intermediate that is easier to purify via crystallization or chromatography. The purified intermediate is then hydrolyzed back to the high-purity final sulfonamide compound. google.com

| Parameter | Objective | Method/Technique |

|---|---|---|

| Reaction Conditions | Maximize yield and selectivity, minimize time. | Quality by Design (QbD), Response Surface Methodology (RSM). tandfonline.com |

| Reagent Stoichiometry | Reduce excess reagent usage and byproducts. | Optimization studies to find ideal molar equivalents. tandfonline.com |

| Product Purity | Achieve high purity levels (e.g., >99.9%). | Recrystallization, derivatization-purification-hydrolysis sequences. google.com |

| Process Scalability | Ensure consistent results from lab to production scale. | Use of scalable equipment like Agitated Nutsche Filter Dryers (ANFDs). azom.com |

Isolation and Advanced Purification Strategies for Synthetic Intermediates and Products

The successful synthesis of this compound relies heavily on effective isolation and purification of both the intermediate sulfonyl chloride and the final sulfonamide product. A combination of standard and advanced techniques is employed to ensure the removal of unreacted starting materials, by-products, and other impurities.

Isolation and Purification of 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride (Intermediate)

Following the chlorosulfonation reaction, the primary isolation technique involves quenching the reaction mixture, typically with ice water, to precipitate the crude sulfonyl chloride. The intermediate is then separated from the acidic aqueous layer. Further purification is generally achieved through the following steps:

Aqueous Washing: The crude product is washed multiple times with water to remove residual acids. google.com

Solvent Extraction: The intermediate is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and washed with water and brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified sulfonyl chloride. prepchem.com

Isolation and Purification of this compound (Final Product)

The final product is typically isolated from the amidation reaction mixture by extraction and then subjected to more rigorous purification methods to achieve high purity.

Initial Workup: The reaction mixture is extracted with an organic solvent like ethyl acetate. The organic extract is then washed sequentially with water and a saturated sodium chloride solution to remove inorganic salts and other aqueous-soluble impurities. prepchem.com

Recrystallization: This is a highly effective method for purifying the final product. The crude sulfonamide is dissolved in a minimal amount of a hot solvent, and then allowed to cool slowly, promoting the formation of pure crystals. A common solvent system for sulfonamides is a mixture of ethyl acetate and hexane (B92381). google.com Another approach involves using aqueous solutions of alcohols like isopropanol (B130326) or propanol. google.com

Column Chromatography: For achieving very high purity, column chromatography is the preferred method. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity. semanticscholar.org A typical eluent would be a gradient of ethyl acetate in hexane or methanol (B129727) in dichloromethane. semanticscholar.org Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Solid-Phase Extraction (SPE): SPE can be utilized as a rapid and efficient method for purification. The sample is passed through a cartridge containing a solid adsorbent, and impurities are selectively retained while the desired compound is eluted. nih.gov

The following table outlines the various purification strategies.

Table 2: Purification Strategies for Intermediates and Final Product

| Compound | Technique | Description | Solvent/Mobile Phase |

|---|---|---|---|

| 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride | Aqueous Washing | Removal of residual acids and water-soluble impurities. google.com | Water |

| 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride | Solvent Extraction | Separation from aqueous phase and further washing. | Dichloromethane or Ethyl acetate, Water, Brine |

| This compound | Recrystallization | High-purity crystal formation from a supersaturated solution. google.com | Ethyl acetate/Hexane, or aqueous Isopropanol google.comgoogle.com |

| This compound | Column Chromatography | Separation based on differential adsorption on a stationary phase. semanticscholar.org | Silica gel with Hexane/Ethyl acetate or Dichloromethane/Methanol gradient semanticscholar.org |

Theoretical and Computational Chemistry of 2,3 Dimethyl 5 Nitrobenzenesulfonamide

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the three-dimensional structure and conformational preferences of a molecule. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of a molecule.

Geometrical Optimization and Conformational Energy Landscapes

Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure, often referred to as the ground state conformation. For a flexible molecule like 2,3-Dimethyl-5-nitrobenzenesulfonamide, multiple stable conformations, or conformers, may exist due to rotation around single bonds, such as the C-S and S-N bonds.

A conformational energy landscape is a map of the potential energy of a molecule as a function of its torsional angles. elifesciences.org By systematically rotating specific bonds and calculating the energy at each step, a landscape of energy minima (stable conformers) and transition states (energy barriers to rotation) can be generated. elifesciences.org

For instance, studies on similar molecules like para- and ortho-methylbenzene sulfonamide, using methods such as B3LYP/6-311+G** and MP2/6-31G**, have revealed the existence of multiple stable conformers. nih.gov For para-methylbenzene sulfonamide, two conformers were identified, differing in the orientation of the NH2 group relative to the S=O bonds (eclipsed or staggered), with the eclipsed form being more stable. nih.gov A similar analysis for this compound would likely reveal several low-energy conformers, influenced by the steric and electronic interactions of the two methyl groups, the nitro group, and the sulfonamide moiety.

Illustrative Conformational Energy Data for a Substituted Benzenesulfonamide (B165840)

| Conformer | Torsional Angle (C-S-N-H) | Relative Energy (kcal/mol) |

| Eclipsed | 0° | 0.00 |

| Staggered | 60° | 0.63 |

This table provides hypothetical data based on findings for similar molecules to illustrate the concept of conformational energy landscapes.

Intramolecular Interactions and Torsional Dynamics

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. These can include:

Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl groups and the sulfonamide or nitro groups, which can raise the energy of certain conformations.

Hydrogen Bonding: Potential for weak intramolecular hydrogen bonds, for example, between a hydrogen atom of the sulfonamide group and an oxygen atom of the nitro or sulfonyl groups. A study of 2-nitrobenzenesulfonic acid revealed a low-energy conformer stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen of the nitro group. pleiades.online

Dipole-Dipole Interactions: Electrostatic interactions between polar groups within the molecule.

Torsional dynamics refers to the study of the rotation around single bonds and the energy barriers that must be overcome for these rotations to occur. Understanding these dynamics is crucial for predicting the flexibility of the molecule and the populations of different conformers at a given temperature. For example, in ortho-methylbenzene sulfonamide, the rotation of the S-N bond leads to four stable conformers with varying orientations of the functional groups. nih.gov

Electronic Structure and Reactivity Prediction through Computational Descriptors

Computational descriptors derived from the electronic structure of a molecule provide quantitative measures of its reactivity. researchgate.net These descriptors help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. youtube.com

LUMO: The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Regions where the LUMO is localized are susceptible to nucleophilic attack. youtube.comcureffi.org

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of chemical reactivity. A small HOMO-LUMO gap generally suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Electron density analysis, often performed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the distribution of electrons within the molecule. encyclopedia.pub This can reveal the nature of chemical bonds and non-covalent interactions.

Illustrative FMO Data for a Nitroaromatic Compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

This table contains representative data to illustrate the typical energy values for frontier molecular orbitals in a molecule with similar functional groups.

Electrostatic Potential Surface and Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for visualizing the charge distribution and predicting reactive sites. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electron density and are indicative of nucleophilic sites, prone to attack by electrophiles. In this compound, these would be expected around the oxygen atoms of the nitro and sulfonamide groups.

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, susceptible to attack by nucleophiles. Positive potentials are often found around the hydrogen atoms of the sulfonamide group. researchgate.net

In Silico Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. These predictions are valuable for validating experimental data and aiding in structural elucidation.

Vibrational Modes (IR Spectroscopy): The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, the structure of the synthesized compound can be confirmed. Quantum chemical programs like Gaussian 09 can be used for these calculations. superfri.org

Nuclear Magnetic Resonance (NMR) Parameters: Chemical shifts (δ) and coupling constants (J) for NMR active nuclei (e.g., ¹H, ¹³C) can be predicted. These parameters are highly sensitive to the chemical environment of each atom, making them invaluable for determining the connectivity and conformation of a molecule.

Electronic Transitions (UV-Vis Spectroscopy): The energies of electronic transitions from the ground state to excited states can be calculated, which correspond to the absorption bands in a UV-Vis spectrum. Time-dependent density functional theory (TD-DFT) is a common method for these predictions.

Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value |

| IR Frequency (S=O stretch) | 1350-1380 cm⁻¹ |

| ¹H NMR Chemical Shift (NH₂) | 7.0-8.0 ppm |

| UV-Vis λ_max | ~280 nm |

This table provides example data based on typical values for the functional groups present in the target molecule, serving as an illustration of what in silico predictions would yield.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this computational technique can be extrapolated from research on structurally related benzenesulfonamides and nitroaromatic compounds. MD simulations serve as a powerful tool to understand the dynamic nature of molecules, providing insights into their conformational preferences and the influence of the surrounding environment, such as different solvents.

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This methodology allows for the exploration of a compound's potential energy surface, revealing the various conformations it can adopt and the energetic barriers between them. For a molecule like this compound, key areas of conformational flexibility include the rotation around the sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds, which dictates the orientation of the sulfonamide group relative to the substituted benzene (B151609) ring.

Conformational Sampling:

The conformational landscape of substituted benzenesulfonamides is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov The steric and electronic effects of the two methyl groups at positions 2 and 3, and the nitro group at position 5, are expected to create a unique set of stable conformations for this compound. The planarity of the benzenesulfonamide itself can have a steering effect on its substituents. nih.gov

For instance, studies on related compounds, such as N-(2,3-dimethylphenyl)benzenesulfonamide, have determined specific torsion angles that define the molecular shape in the crystalline state. In one such study, the C—SO2—NH—C torsion angle was found to be 71.0 (2)°. nih.gov While this compound differs from the one , it highlights the type of specific geometric parameters that MD simulations would aim to sample in a dynamic solution environment. A hypothetical MD simulation would track the distribution of such torsion angles to identify the most probable and energetically favorable conformations.

Illustrative Torsion Angles in Related Sulfonamides

| Compound | Torsion Angle | Value (°) |

| N-(2,3-dimethylphenyl)benzenesulfonamide | C—SO2—NH—C | 71.0 |

| 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide | C—SO2—NH—C | 53.9 |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1) | C—SO2—NH—C | 46.1 |

| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2) | C—SO2—NH—C | 47.7 |

This table presents data from crystallographic studies of related compounds to illustrate the conformational parameters that would be investigated in a molecular dynamics simulation of this compound. Data sourced from Gowda et al., 2009a and 2009b, as cited in reference nih.gov.

Solvent Effects:

The choice of solvent can dramatically alter the conformational equilibrium and photophysical properties of a molecule, particularly for polar, nitroaromatic compounds. nih.govacs.org The nitro group in this compound makes the molecule susceptible to strong solute-solvent interactions. Research on other nitroaromatics has shown that increasing solvent polarity can stabilize certain electronic states over others, which in turn can influence the molecule's behavior. nih.govacs.orgresearchgate.net

An MD simulation would typically place the this compound molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane). The simulation would then track the interactions, such as hydrogen bonding between the sulfonamide or nitro groups and protic solvents. These interactions can stabilize specific conformations. For example, a polar solvent might favor conformations where the polar groups are more exposed, while a nonpolar solvent might favor more compact structures. Studies on nitropyrenes have demonstrated that even slight changes in solvent polarity can significantly impact excited-state lifetimes due to the stabilization of the first excited singlet state. nih.govresearchgate.net This highlights the critical role of the solvent environment in modulating the properties of nitroaromatic systems.

Hypothetical Simulation Parameters for this compound

| Parameter | Typical Value/Condition | Rationale |

| Force Field | AMBER, CHARMM, OPLS | Standard, well-validated force fields for organic molecules. |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) | Explicit representation of solvent to accurately capture interactions. |

| System Size | ~500-1000 solvent molecules per solute | Sufficient to minimize boundary artifacts and simulate bulk solvent behavior. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates conditions of constant temperature and pressure, mimicking laboratory settings. |

This table outlines a set of plausible parameters for conducting a molecular dynamics simulation study on this compound, based on standard practices in the field.

Reactivity and Mechanistic Investigations of 2,3 Dimethyl 5 Nitrobenzenesulfonamide

Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Pathways

Electrophilic Aromatic Substitution:

The aromatic ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-withdrawing nitro and sulfonamide groups. libretexts.org These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov

The directing effects of the substituents are as follows:

Methyl groups (-CH₃): Activating, ortho, para-directing.

Nitro group (-NO₂): Deactivating, meta-directing.

Sulfonamide group (-SO₂NH₂): Deactivating, meta-directing.

The positions on the ring available for substitution are C4 and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

| Position | Directing Effect of 2-CH₃ | Directing Effect of 3-CH₃ | Directing Effect of 5-NO₂ | Directing Effect of 1-SO₂NH₂ | Overall Predicted Outcome |

|---|---|---|---|---|---|

| C4 | para | ortho | ortho | para | Favored by methyl groups, but sterically hindered by the 3-CH₃ and potentially the sulfonamide group. |

| C6 | ortho | para | ortho | meta | Favored by the 3-CH₃ and directed meta by the sulfonamide group. Less sterically hindered than C4. |

Considering the combined effects, electrophilic substitution is predicted to be challenging. If forced, the incoming electrophile would likely be directed to the C6 position, which is activated by the para-methyl group and meta to the sulfonamide group. However, the strong deactivating nature of the nitro group significantly reduces the feasibility of most EAS reactions.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. chemistrysteps.com In 2,3-dimethyl-5-nitrobenzenesulfonamide, none of the existing substituents are conventional leaving groups. However, under certain conditions, the nitro group itself can be displaced by a potent nucleophile. nih.gov The electron-withdrawing nature of the sulfonamide group further enhances the electrophilicity of the ring, potentially facilitating nucleophilic attack.

Transformations of the Nitro Group: Reduction and Derivative Formation

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2,3-dimethylbenzenesulfonamide. This transformation is a common and synthetically useful reaction.

Catalytic Hydrogenation: A widely employed method for the reduction of nitroarenes is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. For the structurally similar 2-methyl-5-nitrobenzenesulfonamide, catalytic hydrogenation with 10% Pd/C is a documented method for its conversion to 2-methyl-5-aminobenzenesulfonamide. google.com

Stoichiometric Reduction: Chemical reducing agents can also be employed. A common method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Stannous chloride (SnCl₂) is another effective reagent for this transformation. google.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | Pressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate) | High yields, clean reaction, easy product isolation. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive. |

| Metal in Acid | Sn/HCl or Fe/HCl | Reflux in acidic solution | Inexpensive reagents, effective for a wide range of substrates. | Harsh reaction conditions, workup can be cumbersome to remove metal salts. |

| Stannous Chloride | SnCl₂·2H₂O | Solvent (e.g., ethanol), often with added acid | Milder conditions compared to metal/acid reductions. | Stoichiometric amounts of tin salts are produced as waste. google.com |

Beyond reduction, the nitro group can potentially undergo other transformations. As mentioned in section 4.1, in highly electron-deficient aromatic systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. wikipedia.org This would allow for the introduction of a variety of nucleophiles at the C5 position. However, specific examples of such reactions for this compound are not readily found in the literature.

Reactivity of the Sulfonamide Moiety: Derivatization and Hydrolysis under Controlled Conditions

The sulfonamide group (-SO₂NH₂) possesses acidic protons on the nitrogen atom, which can be removed by a base. The resulting sulfonamidate anion is a good nucleophile and can participate in various reactions.

Derivatization:

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be alkylated or arylated. This typically involves deprotonation with a suitable base followed by reaction with an alkyl or aryl halide.

Reaction with Electrophiles: The sulfonamide nitrogen can also react with other electrophiles, such as acyl chlorides or isocyanates, to form N-acylsulfonamides and N-carbamoylsulfonamides, respectively.

The synthesis of related N-aryl sulfonamides is often achieved by reacting a sulfonyl chloride with an aniline (B41778) derivative. nih.gov This suggests that derivatization of the sulfonamide in this compound is a feasible pathway for further functionalization.

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis. However, under harsh acidic or basic conditions, it can be cleaved. The rate and mechanism of hydrolysis can be influenced by the substituents on the aromatic ring. rsc.org Electron-withdrawing groups on the aryl ring can make the sulfur atom more electrophilic and potentially facilitate cleavage. domainex.co.uk Some studies on the hydrolysis of N-aryl arenesulfinamides have shown evidence for general acid catalysis. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Specific kinetic and thermodynamic data for reactions of this compound are not extensively reported. However, general principles can be applied to understand the energetic aspects of its transformations.

Kinetics: The rates of reaction are governed by the activation energy of the rate-determining step.

Electrophilic Aromatic Substitution: The deactivating effect of the nitro and sulfonamide groups will result in high activation energies and consequently slow reaction rates for EAS.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is dependent on the nature of the nucleophile, the leaving group, and the extent of activation by the electron-withdrawing groups. The formation of a resonance-stabilized Meisenheimer complex is often the rate-determining step. nih.gov

Nitro Group Reduction: The kinetics of nitro group reduction can vary significantly depending on the chosen method. Catalytic hydrogenations are often fast under appropriate conditions, while reductions with metals in acid may require elevated temperatures and longer reaction times.

Kinetic studies of related systems, such as the hydrolysis of sulfonamides or the reactions of nitroaromatic compounds with nucleophiles, provide a framework for understanding the potential reaction mechanisms and rate-limiting steps for this compound. rsc.orgresearchgate.netrsc.orgresearchgate.netkoreascience.kr

Role of 2,3 Dimethyl 5 Nitrobenzenesulfonamide in Advanced Organic Synthesis and Materials Science

2,3-Dimethyl-5-nitrobenzenesulfonamide as a Versatile Synthetic Intermediate

The structural features of this compound make it a promising, though underexplored, intermediate in the field of organic synthesis. Its precursor, 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride, is a known reactive compound used for preparing sulfonamides. ontosight.aiepa.gov The resulting sulfonamide inherits a rich chemical reactivity profile, positioning it as a valuable precursor for constructing more elaborate molecular structures.

Nitrobenzenesulfonamides are recognized as important intermediates, particularly in the context of amine synthesis and protection strategies. The presence of a nitro group on the benzene (B151609) ring significantly increases the acidity of the sulfonamide N-H proton. This activation is the cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines under mild conditions. chem-station.com In this strategy, a primary amine is first reacted with a nitrobenzenesulfonyl chloride to form a stable sulfonamide. The resulting "nosyl-amide" is readily alkylated. The crucial advantage of the nosyl group is its facile removal using thiols under mild conditions, a feature not shared by more robust protecting groups like the tosyl group. chem-station.com

Given that this compound contains the core nitrobenzenesulfonamide structure, it can be anticipated to function effectively in similar synthetic sequences. It could serve as a key intermediate for the regioselective monoalkylation of primary amines, enabling the construction of complex polyamines and other nitrogen-containing natural products and pharmaceutical agents. chem-station.comnih.govsci-hub.se

Table 1: Key Reactions Involving Nitrobenzenesulfonamide Intermediates

| Reaction Type | Role of Nitrobenzenesulfonamide | Key Feature | Potential Application for this compound |

| Fukuyama-Mitsunobu Alkylation | N-H acidic substrate | Activation of the sulfonamide N-H proton for alkylation with alcohols. sci-hub.se | Synthesis of secondary amines from primary amines and various alcohols. |

| Fukuyama Amine Synthesis | Amine protecting/activating group | Mild deprotection conditions using thiols (e.g., thiophenol). chem-station.com | Protection of a primary amine, followed by alkylation and subsequent unmasking to reveal a secondary amine. |

| Solid-Phase Synthesis | Linker or intermediate | Used as a key intermediate in polymer-supported synthesis of diverse molecular scaffolds. nih.gov | Attachment to a solid support to facilitate multi-step synthesis of complex molecules. |

Application in Heterocyclic Compound Synthesis

Nitro-substituted aromatic compounds are exceptionally versatile building blocks for the synthesis of heterocycles. uni-rostock.defrontiersin.org The nitro group can serve multiple roles: it can act as an electron-withdrawing group to facilitate nucleophilic aromatic substitution, or it can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions. sci-hub.seuni-rostock.de

The structure of this compound is well-suited for such transformations.

Reduction and Cyclization : The reduction of the nitro group to an amine would yield 5-amino-2,3-dimethylbenzenesulfonamide. This new amino group, positioned on the aromatic ring, could be used as a handle for building fused heterocyclic systems. For example, subsequent reactions could lead to the formation of benzimidazoles, quinoxalines, or other important heterocyclic cores.

Activation for Cyclization : The nitro group activates the molecule for various cyclization reactions, making it a valuable precursor in the synthesis of N-fused heterocycles and other complex ring systems. rsc.orgresearchgate.net Research has shown that nitro-substituted building blocks can react with various nucleophiles to afford a wide range of nitro-substituted heterocycles. uni-rostock.de

These pathways highlight the potential of this compound as a starting material for generating molecular diversity in medicinal and materials chemistry.

Exploration in Ligand Design and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands. nih.govnorthwestern.edu The design of the organic linker is critical for tuning the properties of the resulting MOF, such as pore size, surface area, and functionality.

While this compound has not been explicitly reported as a linker in MOF synthesis, its structure contains functional groups capable of coordinating with metal centers. The oxygen atoms of both the sulfonyl (S=O) and nitro (NO₂) groups can act as Lewis basic sites to bind metal ions. This makes the molecule a potential candidate for designing new MOF architectures.

The modification of this molecule, for instance by reducing the nitro group to an amine and then reacting it to introduce carboxylic acid groups, could transform it into a multifunctional ligand. Such tailored ligands are sought after for creating MOFs with specialized applications, including gas storage, separation, and heterogeneous catalysis. researchgate.net The use of biomolecules like amino acids and nucleobases as ligands to create "bio-MOFs" is a growing area, and sulfonamide-containing structures could offer unique geometries and properties. mdpi.com

Supramolecular Assembly and Crystal Engineering utilizing the Sulfonamide Moiety

Crystal engineering is the field of designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.orguoc.gr The sulfonamide group (-SO₂NH-) is a cornerstone of crystal engineering because it is a reliable and highly directional hydrogen-bonding motif. It possesses both a hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygens). nih.gov

This dual functionality allows sulfonamides to form robust and predictable supramolecular synthons—structural units formed by intermolecular interactions. In the crystals of aromatic sulfonamides, intermolecular hydrogen bonds between the N-H proton and a sulfonyl oxygen atom of a neighboring molecule are a dominant and recurring feature. nih.govacs.org These interactions frequently lead to the formation of well-defined patterns, such as dimers or one-dimensional chains (catenemers). acs.orgnih.gov

Table 2: Common Hydrogen-Bonding Patterns in Aromatic Sulfonamide Crystals

| Pattern Type | Description | Resulting Assembly | Reference |

| Dimeric | Two molecules form a cyclic motif through a pair of N-H···O=S hydrogen bonds. | Discrete, centrosymmetric pairs. | acs.orgacs.org |

| Catenemeric (Chain) | Molecules are linked head-to-tail via single N-H···O=S hydrogen bonds. | Infinite 1D chains (e.g., zigzag, helical, or straight). | acs.orgnih.gov |

It is highly probable that this compound would participate in these characteristic hydrogen-bonding interactions. The precise supramolecular assembly would be influenced by the steric hindrance of the methyl groups and potential weaker interactions involving the nitro group. Understanding and controlling these packing arrangements would allow for the rational design of new crystalline materials with tailored physical properties. acs.org

Advanced Polymeric Materials and Functional Coatings incorporating Sulfonamide Derivatives

The incorporation of sulfonamide groups into polymers is a powerful strategy for creating advanced functional materials. rsc.org Sulfonamide-containing polymers can exhibit a range of interesting properties, such as pH-sensitivity, which stems from the acidic proton of the SO₂NH group. researchgate.net This property allows materials to undergo changes in solubility or swelling in response to changes in environmental pH, making them suitable for applications like drug delivery systems, sensors, and smart hydrogels. researchgate.net

Monomers suitable for polymerization can be synthesized from sulfonamide-containing molecules. For this compound, a synthetic pathway could involve the reduction of the nitro group to an amine, followed by reaction with acryloyl chloride or a similar agent to introduce a polymerizable vinyl group. The resulting monomer could then be polymerized or co-polymerized to yield functional polymers. core.ac.uknih.gov

The resulting sulfonamide-functionalized polymers could be used in a variety of applications:

pH-Responsive Hydrogels: Cross-linked polymers could form hydrogels that swell or shrink at specific pH values, useful for controlled release applications. researchgate.net

Functional Coatings: Polymers could be applied as coatings that change their properties (e.g., wettability, charge) with pH.

Ion-Exchange Membranes: Sulfonated polymers, derived from post-polymerization modification, are used as proton-exchange membranes in fuel cells and other electrochemical devices. nih.govrsc.org

By leveraging established synthetic strategies, this compound serves as a potential platform for the development of novel polymers and coatings with tailored functionalities.

Cutting Edge Analytical Methodologies for the Structural Elucidation and Purity Profiling of 2,3 Dimethyl 5 Nitrobenzenesulfonamide

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the structure of 2,3-Dimethyl-5-nitrobenzenesulfonamide. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence.

When subjected to ionization, typically in an electrospray ionization (ESI) source, the molecule can be observed as a protonated species [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of this precursor ion, leading to the formation of characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.

The fragmentation pathway for aromatic sulfonamides is well-documented and typically involves the cleavage of key bonds. nih.gov For this compound, the fragmentation is expected to proceed through several key steps:

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the cleavage of the C-S bond followed by the loss of sulfur dioxide (SO₂), a neutral loss of approximately 64 Da.

Cleavage of the S-N bond: Scission of the bond between the sulfur and nitrogen atoms is another characteristic fragmentation, leading to ions representing the benzenesulfonyl moiety and the amide portion.

Loss of the Nitro Group: The nitro group (-NO₂) can be lost as NO₂ (46 Da) or NO (30 Da).

Ring-related Fragmentations: The dimethyl-nitrophenyl ring itself can undergo fragmentation, yielding further structural information.

A plausible fragmentation pathway, combining these principles, allows for the structural confirmation of the molecule. The process involves generating fragment ions through the application of cleavage and rearrangement rules, with the chemical plausibility of the resulting ions being evaluated through quantum chemical calculations. nih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|---|

| 231.0591 | 185.0662 | NO₂ | [C₈H₁₁N₁O₂S]⁺ |

| 231.0591 | 167.0556 | SO₂ | [C₈H₁₁N₂O]⁺ |

| 231.0591 | 152.0324 | SO₂NH | [C₈H₈NO]⁺ |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule in solution. While one-dimensional ¹H and ¹³C NMR spectra offer initial information, multi-dimensional techniques are essential for the unambiguous assignment of all signals for this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the two aromatic protons on the phenyl ring, confirming their spatial proximity (typically a 3-bond coupling). It would also help to distinguish the signals from the two different methyl groups by observing any long-range couplings.

HSQC (Heteronuclear Single Quantum Correlation): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. nih.gov The HSQC spectrum would show distinct cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edu This technique reveals connectivity across quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the methyl protons to the aromatic carbons they are attached to, as well as adjacent carbons. Crucially, correlations from the aromatic protons to the carbon bearing the sulfonamide group would confirm the substitution pattern on the aromatic ring. youtube.com

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, allowing for the complete and confident assignment of every proton and carbon atom. columbia.edunih.govyoutube.com

Table 2: Expected NMR Correlation Types for Structural Elucidation

| NMR Experiment | Correlation Type | Information Gained for this compound |

|---|---|---|

| COSY | ¹H - ¹H (through 2-3 bonds) | Identifies adjacent aromatic protons. |

| HSQC | ¹H - ¹³C (through 1 bond) | Assigns protons to their directly attached carbons (methyl and aromatic CH). |

| HMBC | ¹H - ¹³C (through 2-3 bonds) | Confirms connectivity between methyl groups and the aromatic ring; confirms positions of the nitro and sulfonamide groups relative to other substituents. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. recx.no

For a sulfonamide derivative, crystallographic analysis provides key insights. Analysis of related structures, such as N-(3,5-Dimethyl-phenyl)-2-nitro-benzenesulfonamide, reveals that the molecules are often twisted at the S-N bond, with specific C-S-N-C torsion angles. nih.gov The dihedral angle between the two benzene (B151609) rings is also a critical parameter. nih.gov

Furthermore, the analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In many sulfonamides, the amide hydrogen atom participates in hydrogen bonds with oxygen atoms from the sulfonyl or nitro groups of neighboring molecules, forming distinct motifs like chains or dimers. nih.gov This information is vital for understanding the solid-state properties of the compound. Although a crystal structure for the exact title compound is not publicly available, analysis of its isomers provides a strong precedent for the types of structural features that would be determined. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data from a Related Isomer (N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide)

| Parameter | Observed Value / Feature | Significance |

|---|---|---|

| C-S-N-C Torsion Angles | 44.2 (3)° and -49.3 (3)° | Indicates a twisted conformation at the sulfonamide linkage. nih.gov |

| Dihedral Angle (between rings) | 71.53 (7)° and 72.11 (7)° | Describes the overall 3D shape of the molecule. nih.gov |

| Hydrogen Bonding | Intramolecular N-H···O(nitro) and Intermolecular N-H···O(sulfonyl) | Defines the supramolecular assembly in the crystal lattice. nih.gov |

Advanced Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Scattering, IR Microscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, IR spectroscopy is particularly useful for identifying the key functional groups. Aromatic nitro compounds exhibit two strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com The sulfonamide group also gives rise to distinct stretching vibrations for the S=O bonds.

Advanced techniques like Surface-Enhanced Raman Scattering (SERS) offer significantly enhanced sensitivity, making them suitable for trace-level detection. nih.gov In SERS, molecules adsorbed onto a nanostructured metal surface (typically silver or gold) exhibit a massive enhancement of their Raman signal. rsc.org This technique is highly effective for sulfonamides, as the sulfonamide group often facilitates strong interaction with the metal surface, leading to excellent signal enhancement. rsc.orgacs.org This allows for the acquisition of high-quality spectral fingerprints from very small amounts of material. globethesis.com IR microscopy combines microscopy and IR spectroscopy to analyze the chemical composition of a sample with high spatial resolution, which can be used to assess the homogeneity of a solid sample or identify isolated impurities. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro Group (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | orgchemboulder.comspectroscopyonline.com |

| Nitro Group (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | orgchemboulder.comspectroscopyonline.com |

| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | ~1350 | nih.gov |

| Sulfonamide (-SO₂NH-) | Symmetric S=O Stretch | ~1160 | nih.gov |

| Amine (N-H) | N-H Stretch | ~3300 | nih.gov |

Chromatographic Techniques for Enantiomeric Purity and Trace Impurity Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of purity assessment. ymerdigital.com For this compound, a reversed-phase HPLC method coupled with a UV detector would be the standard approach for quantifying the compound and detecting any process-related impurities. researchgate.net The high sensitivity and selectivity of modern HPLC systems, especially when coupled with mass spectrometry (LC-MS), enable the detection and identification of impurities at very low levels. ymerdigital.com

While this compound is an achiral molecule, the analysis of enantiomeric purity is critical if any chiral starting materials are used or if chiral impurities could be formed during synthesis. Enantiomeric purity is typically determined using chiral chromatography (either HPLC or Gas Chromatography) with a chiral stationary phase (CSP). These columns are designed to interact differently with the two enantiomers of a chiral compound, resulting in their separation and allowing for their individual quantification.

Alternatively, NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers in solution, which causes their NMR signals to be chemically shifted to different frequencies, allowing for their integration and the determination of the enantiomeric ratio. libretexts.org

Systematic Exploration of 2,3 Dimethyl 5 Nitrobenzenesulfonamide Derivatives and Analogs

Rational Design and Synthesis of Structurally Modified Analogs

The rational design of analogs of 2,3-dimethyl-5-nitrobenzenesulfonamide is often guided by the objective to modulate their chemical reactivity and potential biological activity. General principles of medicinal chemistry, such as isosteric and bioisosteric replacements, and molecular hybridization, are frequently employed. mdpi.com For instance, the introduction of various substituents on the sulfonamide nitrogen or modifications to the aromatic ring can systematically alter the molecule's properties.

The synthesis of these analogs typically involves multi-step sequences. A common precursor is 2,3-dimethyl-5-nitrobenzenesulfonyl chloride, which can be synthesized via the chlorosulfonation of 2,3-dimethylnitrobenzene. This intermediate is then reacted with a diverse range of amines or other nucleophiles to generate a library of N-substituted this compound derivatives. The synthetic routes are designed to be versatile, allowing for the introduction of a wide array of functional groups to probe specific structure-property relationships. nih.gov

The synthesis of related nitrobenzenesulfonamides often involves the reaction of a nitro-substituted benzenesulfonyl chloride with an appropriate amine. nih.govevitachem.com For example, N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide is synthesized from 2-nitrobenzenesulfonyl chloride and the corresponding diamine. evitachem.com The nitro group in such compounds can be subsequently reduced to an amino group, providing a handle for further functionalization. evitachem.com

A general synthetic approach to create a library of analogs could involve the following key steps:

Preparation of the Sulfonyl Chloride: Chlorosulfonation of 1,2-dimethyl-4-nitrobenzene (B166907) would yield the key intermediate, 2,3-dimethyl-5-nitrobenzenesulfonyl chloride.

Sulfonamide Formation: Reaction of the sulfonyl chloride with a variety of primary or secondary amines (R¹R²NH) would afford a series of N-substituted this compound analogs.

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further derivatized, for example, by acylation or alkylation, to introduce additional diversity.

This systematic approach allows for the generation of a diverse set of molecules for further investigation.

Impact of Substituent Effects on Reactivity and Electronic Structure

The chemical behavior of this compound and its derivatives is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two methyl groups and the nitro group exert opposing electronic influences, which in turn dictate the reactivity of the aromatic ring towards electrophilic and nucleophilic reagents.

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 are electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation. libretexts.orgchemguide.co.uk They increase the electron density of the benzene ring, thereby activating it towards electrophilic aromatic substitution. libretexts.orgchemguide.co.uk These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves.

Nitro Group (-NO₂): The nitro group at position 5 is a strong electron-withdrawing group (EWG) due to both a negative inductive effect (-I) and a negative resonance effect (-M). libretexts.orgminia.edu.eg It significantly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density. libretexts.orgminia.edu.eg The nitro group is a meta-director for electrophilic attack. chemguide.co.uk

The interplay of these opposing effects in this compound results in a complex reactivity profile. The activating influence of the two methyl groups is counteracted by the strong deactivating effect of the nitro group. The positions for further substitution on the aromatic ring are determined by the combined directing effects of all three substituents.

The electronic structure of the molecule is also shaped by these substituents. The electron-withdrawing nitro group lowers the energy of the molecular orbitals, which can be observed in computational studies of similar nitroaromatic compounds. mdpi.com This can influence the molecule's susceptibility to nucleophilic aromatic substitution, where the electron-deficient ring is attacked by a nucleophile.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic Substitution) | Directing Effect |

|---|---|---|---|---|

| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |

Conformational Analysis and Intermolecular Interactions in Derivative Series

The three-dimensional structure and intermolecular interactions of this compound derivatives play a crucial role in their solid-state properties and potential biological recognition processes. Conformational analysis of benzenesulfonamides often reveals a preferred orientation of the sulfonamide group relative to the benzene ring.

Intermolecular interactions are fundamental in dictating the crystal packing of these compounds. Hydrogen bonds are particularly significant in sulfonamides, with the N-H proton of the sulfonamide group acting as a hydrogen bond donor and the sulfonyl oxygens or the nitro group oxygens acting as acceptors. nih.gov These interactions can lead to the formation of well-defined supramolecular architectures, such as dimers, chains, or sheets. nih.govresearchgate.net

In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice. These include:

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, which are common in nitroaromatic compounds. rsc.org

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the sulfonyl or nitro groups are also frequently observed. rsc.org

N···O Interactions: The interactions involving the nitro group can be a significant factor in the crystal packing of these molecules. researchgate.net

The nature and strength of these intermolecular forces are influenced by the substituents on the aromatic ring and on the sulfonamide nitrogen. The introduction of different functional groups can lead to the formation of different hydrogen bonding motifs and packing arrangements, a phenomenon known as polymorphism. nih.gov

| Interaction Type | Description | Potential Groups Involved in this compound Derivatives |

|---|---|---|

| N-H···O Hydrogen Bonds | Strong directional interaction between the sulfonamide N-H and an oxygen acceptor. | Sulfonamide N-H and Sulfonyl O or Nitro O. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene rings of adjacent molecules. |

| C-H···O Interactions | Weak hydrogen bonds involving C-H donors. | Aromatic or methyl C-H and Sulfonyl O or Nitro O. |

| N···O Interactions | Interactions involving the nitrogen and oxygen atoms of the nitro group. | Nitro groups of neighboring molecules. |

Structure-Reactivity Relationships in this compound Derivatives

Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a series of compounds with their reactivity. For derivatives of this compound, these relationships are primarily governed by the electronic and steric properties of the substituents.

The reactivity of the sulfonamide group itself can be modulated. For example, the acidity of the N-H proton can be altered by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the N-substituent will increase the acidity, making deprotonation easier.

The reactivity of the aromatic ring in electrophilic substitution reactions is highly dependent on the substituents. As discussed in section 7.2, the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group creates a specific reactivity pattern. Further substitution on the ring will be influenced by these existing groups.

In the context of potential biological activity, structure-activity relationship (SAR) studies are crucial. For benzenesulfonamide (B165840) derivatives, which are a common scaffold in medicinal chemistry, SAR studies have been extensively conducted for various biological targets. For example, in the development of enzyme inhibitors, modifications to the benzenesulfonamide core are systematically made to optimize binding affinity and selectivity. nih.govrsc.orgresearchgate.nettuni.fi

For instance, a hypothetical SAR study on a series of N-substituted this compound analogs might reveal that:

The size and hydrophobicity of the N-substituent are critical for a particular biological activity.

The presence and position of hydrogen bond donors and acceptors on the N-substituent significantly impact potency.

Modification of the nitro group, for example, its reduction to an amine or replacement with another group, could dramatically alter the activity profile.

These relationships are often quantified using computational methods to build predictive models that can guide the design of new, more potent, or selective analogs. researchgate.net

| Structural Modification | Potential Impact on Reactivity/Activity | Rationale |

|---|---|---|

| Varying N-substituent (Alkyl, Aryl) | Changes in acidity of N-H, lipophilicity, and steric hindrance. May affect biological target binding. | Electronic and steric effects of the substituent. |

| Reduction of -NO₂ to -NH₂ | Increased reactivity of the aromatic ring to electrophiles. Introduction of a basic center. Potential for new biological interactions. | -NH₂ is a strong activating group and a hydrogen bond donor. |

| Introduction of a second substituent on the ring | Altered electronic properties and steric environment of the molecule. | The new substituent will have its own electronic and steric effects. |

Future Research Directions and Emerging Opportunities for 2,3 Dimethyl 5 Nitrobenzenesulfonamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of sulfonamides often involves challenges related to safety, scalability, and purification. acs.orgresearchgate.net The integration of flow chemistry and automated platforms presents a promising future for the synthesis of 2,3-Dimethyl-5-nitrobenzenesulfonamide and its analogues, addressing many of these limitations.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety and product consistency. mdpi.com Research has demonstrated the successful implementation of fully automated flow-through processes for producing libraries of secondary sulfonamides with high purity and good yields, eliminating the need for traditional column chromatography. acs.orgnih.govacs.org These systems often employ a "catch and release" protocol, where primary sulfonamides are monoalkylated efficiently. acs.orgcapes.gov.br

An automated platform for sulfonamide synthesis could feature multiple independent reactor columns, enabling the rapid generation of a diverse array of compounds for screening and development. acs.orgacs.org Furthermore, continuous systems have been developed for the scalable production of aryl sulfonyl chlorides, the key precursors to sulfonamides, using continuous stirred-tank reactors (CSTRs) and automated process controls to manage hazardous reagents safely. mdpi.com

Future research could focus on adapting these established automated flow synthesis platforms for the specific production of this compound. This would involve optimizing the flow conditions for the reaction between 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride and various amines. The benefits would include accelerated synthesis, improved yield and purity, and the ability to safely scale up production for potential industrial applications.

Table 1: Comparison of Batch vs. Automated Flow Synthesis for Sulfonamides

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Control | Limited control over exotherms, mixing | Precise control over temperature, pressure, mixing mdpi.com |

| Safety | Handling of hazardous reagents at large scale mdpi.com | Improved safety through smaller reaction volumes mdpi.com |

| Scalability | Challenging to scale up | More straightforward scalability mdpi.com |

| Purification | Often requires column chromatography acs.org | Can generate products of high purity, reducing purification needs acs.orgnih.gov |

| Library Synthesis | Time-consuming and labor-intensive | Rapid generation of compound libraries acs.orgacs.org |

| Spacetime Yield | Lower | Significantly improved spacetime yield mdpi.com |

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions that are more efficient, selective, and sustainable. For this compound, new catalytic methods could revolutionize both its synthesis and its subsequent functionalization.

A significant emerging area is the use of photocatalysis. Researchers have developed a novel, transition-metal-free photocatalytic strategy for the modular synthesis of arylsulfonamides. rsc.org This method uses sodium iodide (NaI) as a dual-functional catalyst to activate abundant aryl triflates under mild conditions (room temperature and UV light), facilitating a three-component coupling with SO₂ surrogates and a broad range of amines. rsc.orgrsc.org This approach avoids the toxic reagents and transition-metal catalysts often used in traditional methods. rsc.org Another metal-free photocatalytic approach allows for the late-stage functionalization of existing sulfonamides by converting them into sulfonyl radical intermediates, which can then be combined with various alkene fragments. acs.org

Beyond photocatalysis, advancements in metal-hydride catalysis also show promise. A mild catalytic approach using zirconocene (B1252598) dichloride as a precatalyst enables the direct monoalkylation of sulfonamides using amides, accommodating a wide range of functional groups. acs.org This method operates at room temperature and provides a single-step preparation of secondary sulfonamides from common building blocks. acs.org

Future investigations should apply these novel catalytic systems to this compound. For instance, photocatalytic methods could be used for its synthesis from precursors or for its late-stage functionalization to create novel derivatives with potentially enhanced biological or material properties. Zirconium catalysis could be employed for the selective N-alkylation of the sulfonamide group, expanding the accessible chemical space.

Table 2: Emerging Catalytic Strategies for Sulfonamide Transformations

| Catalytic System | Description | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| NaI Photocatalysis | Transition-metal-free, three-component coupling of aryl triflates, SO₂ surrogates, and amines. rsc.orgrsc.org | Mild conditions, broad amine scope, avoids toxic metals. rsc.org | Synthesis of the core structure from corresponding precursors. |

| 5CzBN Photocatalysis | Metal-free system for late-stage functionalization via sulfonyl radical intermediates. acs.org | Functionalizes existing sulfonamides, broad scope of alkenes. acs.org | Modification of the this compound backbone. |

| Zirconium Catalysis | Reductive sulfonamidation of amides using a zirconocene precatalyst. acs.org | Mild conditions, high functional group tolerance, direct N-alkylation. acs.org | Selective synthesis of secondary sulfonamides from the primary compound. |

Advanced Machine Learning Approaches for Reaction Prediction and Material Design

The integration of artificial intelligence and machine learning (ML) is rapidly accelerating chemical discovery. For this compound, advanced ML approaches offer powerful tools for predicting reaction outcomes, optimizing synthesis conditions, and designing novel materials with desired properties.

Machine learning models, particularly random forest algorithms, have been successfully used to predict the performance of synthetic reactions in a multidimensional chemical space. tue.nl By using molecular descriptors as inputs, these models can predict reaction yields with significantly better performance than traditional linear regression analysis. tue.nl Transfer learning techniques can further enhance these models, allowing knowledge from well-studied reactions to be applied to new types of substrates, accelerating the development of new chemical reactions. rsc.org

Beyond reaction prediction, ML is being used for de novo material design. In one study, a combination of machine learning, quantum mechanics, and density functional theory was used to screen a large virtual library of conjugated sulfonamides to identify promising new cathode materials for lithium-ion batteries. differ.nl The ML model could predict key properties like synthetic complexity and redox potential, drastically narrowing the field of candidates for experimental validation. differ.nl Other ML models have been trained to identify novel sulfonamide-like molecules with potential biological activity from large databases of natural compounds. researchgate.net

Future research could leverage these computational strategies for this compound. A dedicated ML model could be trained on experimental data to predict the optimal conditions for its synthesis or for reactions involving its functional groups. Furthermore, its core structure could be used as a scaffold in computational models to design new molecules with specific electronic, optical, or biological properties, guiding synthetic efforts toward the most promising targets.

Sustainability and Environmental Aspects in the Synthesis and Application of Sulfonamides

Green chemistry principles are increasingly critical in chemical manufacturing to minimize environmental impact. The synthesis of sulfonamides, which traditionally relies on hazardous solvents and reagents, is a prime candidate for sustainable innovation. researchgate.nettheseus.fi

A major focus of green sulfonamide chemistry is the replacement of toxic and hard-to-remove organic solvents like dichloromethane (B109758) and DMF. researchgate.net Water has emerged as an excellent green solvent for sulfonamide synthesis. tandfonline.comresearchgate.net Reactions performed in water, often with a simple base like sodium carbonate, can produce high yields of pure sulfonamides that precipitate from the solution and can be collected by simple filtration. tandfonline.comresearchgate.netsci-hub.se Other environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), have also been used effectively. tandfonline.comsci-hub.se

Another key aspect is the use of safer starting materials. The conventional method involves reacting amines with sulfonyl chlorides, which are highly reactive and generate HCl as a byproduct. researchgate.nettheseus.fi A more sustainable alternative is the use of stable, commercial sodium sulfinate as the sulfur source, coupled with nitroarenes as the nitrogen source, with water as the solvent. researchgate.net This approach avoids the need for toxic and highly reactive sulfonyl chlorides. researchgate.net

For this compound, future research should prioritize the development of a fully sustainable synthesis route. This would involve replacing the chlorosulfonation step, which uses hazardous chlorosulfonic acid, with a greener alternative and conducting the subsequent amidation in an aqueous medium or another eco-friendly solvent. researchgate.netontosight.ai Life cycle assessment of the entire synthesis and application process would also be a crucial step in understanding and minimizing the environmental footprint of this compound and its derivatives. The development of sulfonamide-based polypeptides also points towards a future of more sustainable materials derived from these chemical building blocks. kuleuven.be

Q & A

Basic: What are the standard synthetic routes for 2,3-dimethyl-5-nitrobenzenesulfonamide, and how is purity ensured?

The synthesis typically involves two steps:

- Step 1 : Reacting 2,3-dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium (e.g., NaOH) to form the sulfonamide intermediate.

- Step 2 : Nitration of the intermediate using nitric acid under controlled conditions to introduce the nitro group at the 5-position.